molecular formula C18H19N3O3 B2816758 Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate CAS No. 1351393-87-7

Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate

Cat. No.: B2816758
CAS No.: 1351393-87-7
M. Wt: 325.368
InChI Key: AMGUDHLITUYRHZ-UHFFFAOYSA-N
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Description

“Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate” is a chemical compound used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .

Scientific Research Applications

Diversity-Oriented Synthesis

Research highlights the synthesis of pyrimidine derivatives as part of a diversity-oriented approach, exploring their potential biological activities due to their structural analogies with biologically active pyrido[2,3-d]pyrimidines (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Efficient Synthesis from Levulinic Acid

Studies have reported the synthesis of pyrimidinyl propanoates from levulinic acid, showcasing a method to generate pyrimidine and pyrimidine-like derivatives, which highlights the versatility of pyrimidine-based compounds in synthesizing glutamate-like derivatives (Flores et al., 2013).

Mechanistic Insights into Pyrazolopyrimidine Derivatives

Another study provides detailed mechanistic insights into the reaction processes involved in the synthesis of pyrazolopyrimidine derivatives, offering a basis for understanding the chemical behavior and potential modifications of these compounds (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Heterocyclic Transformations

Research into transformations of related ring systems into various heterocycles indicates the structural flexibility and reactivity of pyrazolopyrimidinone frameworks, suggesting potential for creating diverse bioactive molecules (Kolar, Tiŝler, & Pizzioli, 1996).

Anticancer Activity

A significant application of pyrazolopyrimidinone derivatives is in the field of medicinal chemistry, where derivatives have been synthesized and tested for anticancer activity, demonstrating the therapeutic potential of these compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activity .

Properties

IUPAC Name

methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11-14(9-10-15(22)24-3)12(2)21-17(19-11)16(18(23)20-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGUDHLITUYRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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